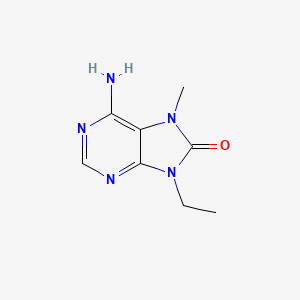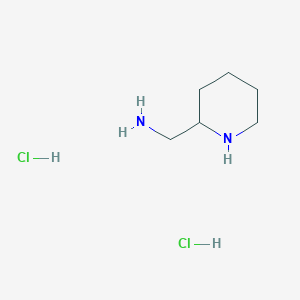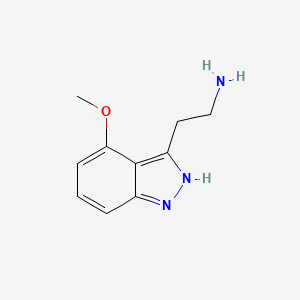
2-(4-Methoxy-1H-indazol-3-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxy-1H-indazol-3-yl)ethanamine is a chemical compound with the molecular formula C10H13N3O and a molecular weight of 191.23 g/mol . It is a derivative of indazole, a bicyclic heterocycle that has gained significant attention due to its wide range of biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-1H-indazol-3-yl)ethanamine typically involves the formation of the indazole core followed by functionalization at the 3-position. One common method involves the cyclization of o-haloaryl-N-tosylhydrazones using a copper catalyst . Another approach is the iodine-mediated intramolecular aryl and sp3 C–H amination . These methods generally provide good to excellent yields with minimal byproducts.
Industrial Production Methods
the principles of green chemistry, such as solvent-free conditions and the use of non-toxic reagents, are often applied to scale up the synthesis of such compounds .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methoxy-1H-indazol-3-yl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amine derivatives .
Aplicaciones Científicas De Investigación
2-(4-Methoxy-1H-indazol-3-yl)ethanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including anticancer and anti-inflammatory activities.
Mecanismo De Acción
The mechanism of action of 2-(4-Methoxy-1H-indazol-3-yl)ethanamine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with G-protein coupled receptors, affecting various signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-indol-3-yl)ethanamine: Another indazole derivative with similar biological activities.
2-(6-methoxy-1H-indol-3-yl)ethanamine:
Uniqueness
2-(4-Methoxy-1H-indazol-3-yl)ethanamine is unique due to its specific substitution pattern on the indazole ring, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for targeted drug design and other specialized applications .
Propiedades
Fórmula molecular |
C10H13N3O |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
2-(4-methoxy-2H-indazol-3-yl)ethanamine |
InChI |
InChI=1S/C10H13N3O/c1-14-9-4-2-3-7-10(9)8(5-6-11)13-12-7/h2-4H,5-6,11H2,1H3,(H,12,13) |
Clave InChI |
JIJSGNHPMXKUHA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=NNC(=C21)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


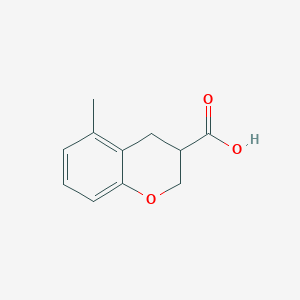


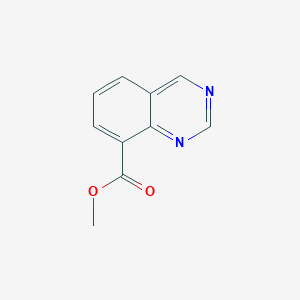
![Ethyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate](/img/structure/B11905032.png)
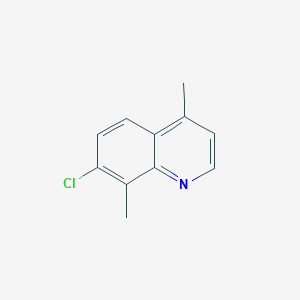

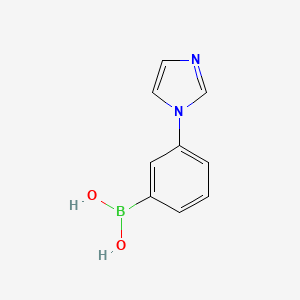
![3-Methyl-4,5-dihydro-1H-spiro[cyclopenta[c]pyrazole-6,4'-piperidine]](/img/structure/B11905049.png)
![3-[(Z)-hydroxyiminomethyl]-1H-quinolin-2-one](/img/structure/B11905056.png)
